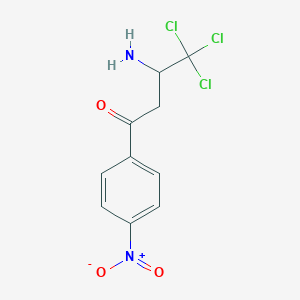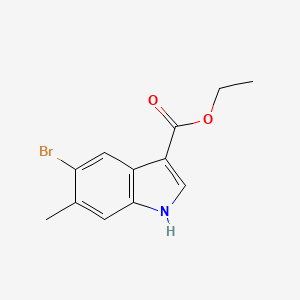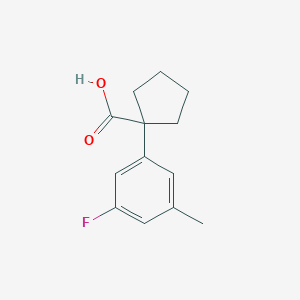
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is an organic compound characterized by the presence of amino, trichloro, and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one with an appropriate amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone: Similar in structure but with a methylamino group instead of an amino group.
D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains a similar nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that may not be shared by similar compounds. Its trichloro and nitrophenyl groups, in particular, contribute to its distinct chemical behavior and versatility in various reactions.
Propriétés
Formule moléculaire |
C10H9Cl3N2O3 |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
3-amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9Cl3N2O3/c11-10(12,13)9(14)5-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5,14H2 |
Clé InChI |
CTBPJQRKQDPECC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)



![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
